Lysidine

説明

Historical Context of Lysidine Discovery and Elucidation of Function

The discovery and understanding of this compound's function are intertwined with research into the mechanisms of protein synthesis and the nuances of the genetic code. Early investigations into bacterial translation revealed that the decoding of the AUA codon, which specifies isoleucine, involved a tRNA with a CAU anticodon. This presented a puzzle, as a standard CAU anticodon would typically be expected to pair with the AUG codon, which specifies methionine. wikipedia.orgwikipedia.orgepa.govbmrb.ioadvancedchemtech.comnih.gov

Further research identified a modification at the wobble position (position 34) of this specific tRNA(Ile) in bacteria wikipedia.orgbmrb.iowikipedia.org. This modification was later characterized as this compound (denoted as L or k²C) wikipedia.orgwikipedia.orggenesilico.pl. The elucidation of this compound's function revealed that this modification is crucial for the correct decoding of the AUA codon and, importantly, for preventing the misreading of the AUG methionine codon by tRNA(Ile) wikipedia.orgwikipedia.orgepa.govbmrb.ioadvancedchemtech.comnih.govwikipedia.org. The enzyme responsible for catalyzing the formation of this compound, tRNA(Ile) this compound synthetase (TilS), was subsequently identified and characterized, highlighting the specific enzymatic machinery dedicated to this modification wikipedia.orgfishersci.comwikipedia.org. Studies on TilS have shown it utilizes lysine (B10760008) and ATP as substrates wikipedia.org.

The Significance of Post-Transcriptional Modifications in tRNA

Post-transcriptional modifications are widespread chemical alterations that occur in RNA molecules after their initial synthesis. In tRNA, these modifications are particularly abundant and functionally significant, greatly expanding the chemical and functional diversity beyond the four standard ribonucleotides (adenosine, cytidine (B196190), guanosine (B1672433), and uridine) nih.govwikipedia.org.

These modifications play critical roles in various aspects of tRNA biology, including influencing tRNA structure, stability, and interactions with other molecules involved in protein synthesis, such as aminoacyl-tRNA synthetases and the ribosome wikipedia.orggenesilico.pl. Modifications can affect the efficiency and accuracy of codon-anticodon pairing, thereby modulating the fidelity of translation nih.govgenesilico.plfishersci.ca. The anticodon loop, particularly positions 34 and 37, and the tRNA core region are hotspots for these modifications nih.govwikipedia.orggenesilico.pl. Modifications in the anticodon loop directly impact codon recognition genesilico.plfishersci.ca.

Furthermore, tRNA modifications are not static entities but can be dynamic, with their levels or presence changing in response to cellular signals or environmental stress, suggesting a role in regulating translation under different conditions fishersci.ca. The enzymes that catalyze these modifications are essential for proper cellular function, and defects in these enzymes have been linked to various human diseases nih.gov. This compound stands as a prime example of how a specific modification at a critical position in the anticodon loop can fundamentally alter tRNA decoding properties wikipedia.orgbmrb.iowikipedia.org.

This compound as a Modified Nucleoside in the Context of Genetic Code Universality and Variation

While the genetic code is often referred to as universal, there are known variations, particularly in mitochondria and certain microorganisms bmrb.ioadvancedchemtech.comwikipedia.orgnih.gov. This compound plays a crucial role in maintaining translational fidelity and resolving potential ambiguity in the decoding of codons, specifically within the AUN codon box where both AUA (isoleucine) and AUG (methionine) reside wikipedia.orgwikipedia.orgepa.govbmrb.ioadvancedchemtech.comnih.govwikipedia.org.

In most bacteria, tRNA(Ile) possesses a CAU anticodon. Without modification, this anticodon would be expected to pair with the AUG codon based on standard Watson-Crick base pairing and wobble rules. However, the presence of this compound at the wobble position (C34) in bacterial tRNA(Ile) with the anticodon LAU allows it to specifically and efficiently recognize the AUA codon for isoleucine, while simultaneously preventing significant decoding of the AUG methionine codon wikipedia.orgwikipedia.orgepa.govbmrb.ioadvancedchemtech.comnih.govwikipedia.org. This modification is essential for ensuring that isoleucine is incorporated at AUA codons and methionine at AUG codons, thus maintaining the integrity of the genetic code translation wikipedia.orgwikipedia.orgepa.govbmrb.ionih.gov.

tRNA(Ile) this compound Synthetase (TilS)

TilS is the sole known enzyme responsible for catalyzing the this compound modification at the anticodon wobble position (C34) of tRNAIleCAU in bacteria. embopress.org This enzyme is essential for bacterial viability, likely due to its critical role in accurately translating AUA codons. researchgate.netembopress.orguniprot.orguni-goettingen.de

Identification and Characterization of TilS

TilS, also known as MesJ or YaeN in Escherichia coli, was identified and characterized as the enzyme that synthesizes this compound. nih.govresearchgate.netuniprot.orgembl-heidelberg.de Studies involving genetics and proteomics techniques led to the identification of the tilS gene encoding this enzyme. pnas.org Biochemical characterization has revealed that TilS catalyzes this compound formation using lysine and ATP as substrates. nih.govresearchgate.netresearchgate.net

Enzymatic Reaction Mechanism of this compound Formation

The formation of this compound by TilS involves a two-step enzymatic reaction mechanism. nih.govresearchgate.netnih.gov This process converts the C2 carbon of the wobble cytidine (C34) by attaching lysine. tandfonline.com

The enzymatic mechanism catalyzed by TilS involves the formation of an adenylated tRNA intermediate. nih.govresearchgate.netnih.govadvancedchemtech.commicrobenotes.comnih.gov In the first step of the reaction, ATP is used to activate the C2 carbon of the cytidine base at position 34 of tRNAIle, forming an adenylated intermediate. tandfonline.com This is analogous to the aminoacyl-adenylate intermediate formed by aminoacyl-tRNA synthetases during tRNA charging. testbook.comvaia.comresearchgate.net

TilS requires specific substrates and cofactors for its enzymatic activity. The primary substrates are tRNAIle containing the target cytidine at position 34, L-lysine, and ATP. wikipedia.orgresearchgate.netnih.govebi.ac.ukembl-heidelberg.deadvancedchemtech.commicrobenotes.comnih.govfishersci.comvulcanchem.com ATP provides the energy for the reaction, being hydrolyzed to AMP and pyrophosphate. ebi.ac.ukacs.org Magnesium ions (Mg2+) are essential cofactors for TilS activity, often required for enzymes that utilize ATP. wikipedia.orgresearchgate.netnih.govembl-heidelberg.deadvancedchemtech.commicrobenotes.comnih.govfishersci.comvulcanchem.comnih.govnih.gov

Key Substrates and Cofactors for TilS Activity:

| Substrate/Cofactor | Role in Reaction |

| tRNAIle (with C34) | The molecule undergoing modification |

| L-Lysine | The amino acid attached to C34 |

| ATP | Energy source, involved in intermediate formation |

| Mg2+ | Essential cofactor |

Structural Basis of TilS Activity

TilS Domain Architecture

TilS proteins exhibit a specific domain architecture. acs.orgnih.gov The enzyme typically forms a homodimer. pnas.orgembl-heidelberg.de Each subunit of TilS generally consists of an N-terminal dinucleotide-binding fold domain (NTD) and a C-terminal globular domain (CTD), connected by a linker. pnas.orgembl-heidelberg.de The NTD contains a characteristic central hole and shares structural similarities with the ATP-pyrophosphatase domain of GMP synthetase, consistent with the two-step reaction mechanism involving ATP. pnas.orgembl-heidelberg.de Some TilS enzymes, like that in Escherichia coli, possess an additional CTD that may be involved in tRNA recognition. pnas.orgembl-heidelberg.denih.gov The Pfam database identifies a "TilS substrate binding domain" (PF09179) found in tRNA(Ile) this compound synthetase proteins. ebi.ac.uk

TilS Domain Architecture:

| Domain Name | Location | Proposed Function(s) |

| N-terminal Dinucleotide-binding Domain (NTD) | N-terminus | ATP binding, Catalysis (adenylation of C34) |

| C-terminal Globular Domain (CTD) | C-terminus | May be involved in tRNA recognition (varies by species) |

| Linker | Connecting | Connects NTD and CTD |

Active Site Configuration and Catalytic Motifs (e.g., PP-loop)

TilS enzymes contain an N-terminal domain (NTD) that shares structural similarity with ATP-pyrophosphatases (ATP-PPases), particularly an "N-type" ATP-PPase domain. pnas.orgresearchgate.net This NTD houses the catalytic site for the adenylation reaction. pnas.org A characteristic feature of this domain is a central hole where ATP is bound. pnas.orgresearchgate.netnih.gov

A highly conserved ATP-binding motif, known as the PP-loop (SGGXDS), is present in the N-terminal region of TilS. embopress.orgebi.ac.ukuniprot.org This motif is critical for ATP binding and hydrolysis, playing a crucial role in activating C34 for the subsequent lysine attack. embopress.orgresearchgate.netebi.ac.uk Conserved amino acid residues within the NTD are clustered around the central hole and are involved in ATP binding, L-lysine binding, and the recognition of C34 of tRNAIle. pnas.org For instance, Asp36 in the PP-motif coordinates Mg2+, which is essential for the catalytic activity. researchgate.netnih.gov

Lysine Binding Site

L-lysine, a substrate for this compound formation, binds to TilS at a site located near the entrance of a tunnel leading to the active site. researchgate.netnih.gov This lysine binding site is situated within a TilS-specific subdomain appended to the C-terminus of the NTD in some TilS types. researchgate.netnih.gov Hydrophobic interactions play a role in the binding of lysine in this subdomain. embopress.orgnih.gov The electrostatic potential of this tunnel is acidic, which may contribute to the selection of the amine functionality of the lysine substrate. nih.gov

tRNA Recognition and Specificity by TilS

TilS exhibits remarkable specificity in recognizing its cognate tRNAIle while discriminating against other tRNAs, particularly tRNAMet, which shares the same CAU anticodon in its unmodified form. pnas.orgresearchgate.netacs.orgnih.govtandfonline.com This specificity is achieved through the recognition of specific identity elements within the tRNA structure. nih.govembopress.org Unlike many other wobble-modifying enzymes that primarily interact with the anticodon arm, TilS often contains additional domains that contact other parts of the tRNA molecule, such as the body and the acceptor stem. acs.orgresearchgate.net

Discrimination between tRNA(Ile) and tRNA(Met)

The ability of TilS to discriminate between tRNAIle and tRNAMet is critical for maintaining translational fidelity. pnas.orgacs.orgtandfonline.com While both unmodified tRNAs have a CAU anticodon, nucleotides outside the anticodon region serve as key determinants for TilS specificity. pnas.orgacs.org Different TilS enzymes employ distinct strategies for this discrimination. For example, Aquifex aeolicus TilS recognizes the C29·G41 base pair in the anticodon stem, whereas Escherichia coli TilS recognizes elements in the acceptor stem. pnas.org Despite these differences, both enzymes achieve discrimination through strategies similar to those used by isoleucyl-tRNA synthetase (IleRS). pnas.org

Identity Elements within tRNA(Ile) (e.g., anticodon loop, anticodon stem, acceptor stem)

Identity elements recognized by TilS are distributed across different regions of tRNAIle. nih.gov Studies, particularly with Escherichia coli TilS, have shown that the anticodon loop, anticodon stem, and acceptor stem all contribute to the specific recognition of tRNAIle. nih.gov

In Escherichia coli TilS, nucleotides in the acceptor stem are critical for lysidinylation activity. acs.org Specifically, two consecutive base pairs in the acceptor stem, C4-G69 and C5-G68, are strongly recognized by E. coli TilS for this compound formation. embopress.org Conversely, the corresponding base pairs in tRNAMet (U4-A69 and A5-U68) act as negative determinants, hindering this compound formation. embopress.org

While the acceptor stem is a significant recognition site, particularly for Type I TilS enzymes, other regions also contribute. acs.orgtandfonline.com For instance, the anticodon stem, such as the C29·G41 base pair recognized by Aquifex aeolicus TilS, can also serve as an identity element. pnas.org The anticodon loop itself, containing the C34 that is modified, is also involved in the interaction with TilS. nih.gov

Evolutionary Aspects of this compound Biosynthesis

The presence of this compound and the enzyme TilS in bacteria and some organelles suggests an evolutionary history tied to the accurate decoding of the AUA codon. pnas.orgembopress.orgoup.com The need to differentiate tRNAIle from tRNAMet, both initially possessing a CAU anticodon, likely drove the evolution of specific recognition mechanisms in TilS. pnas.orgacs.org

Conservation of TilS Across Bacterial Species

TilS homologs are widely distributed and highly conserved across bacterial species, highlighting the essentiality of this compound for bacterial translation. researchgate.netacs.orgoup.comasm.org The tilS gene is considered essential for viability in many bacteria, including Escherichia coli and Bacillus subtilis, as its absence leads to impaired translation of AUA codons and potentially ribosome stalling. nih.govresearchgate.netacs.orgasm.org

Despite this high conservation, TilS enzymes exhibit variations in their structural organization and substrate recognition strategies across different bacterial species. acs.orgnih.gov For example, Type I TilS enzymes, prevalent in many bacteria, have two C-terminal domains that contribute to tRNA recognition, including interactions with the acceptor stem. acs.orgtandfonline.comnih.gov In contrast, Type II TilS orthologs lack one of these C-terminal domains (CTD2) and may employ different recognition mechanisms, such as relying more heavily on the anticodon stem. pnas.orgacs.orgtandfonline.comnih.gov This variation in domain organization and recognition strategies likely reflects co-evolution between TilS and tRNAIle in different bacterial lineages. acs.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10798 wikipedia.orgnih.gov |

| L-Lysine | 5962 fishersci.canih.gov |

| ATP (Adenosine Triphosphate) | 5957 (for Adenosine (B11128) Triphosphate) |

| Cytidine | 6175 (for Cytidine) |

Note: PubChem CIDs for specific tRNA molecules (like tRNAIle or tRNAMet) are not available as they are complex RNA structures, not single chemical compounds in the typical PubChem database sense.this compound is a crucial modified nucleoside found specifically at the wobble position (position 34) of isoleucine-accepting transfer RNA (tRNAIle) in bacteria and certain organelles. pnas.orgembopress.orgwikipedia.org This modification plays a pivotal role in ensuring the accuracy of protein synthesis by redefining the codon specificity of tRNAIle from AUG to AUA and altering its aminoacylation preference from methionyl-tRNA synthetase (MetRS) to isoleucyl-tRNA synthetase (IleRS). pnas.orgembopress.orgnih.gov In the absence of this compound, tRNAIle with a CAU anticodon would incorrectly interpret AUG codons as isoleucine and be mischarged with methionine. pnas.orgembopress.org

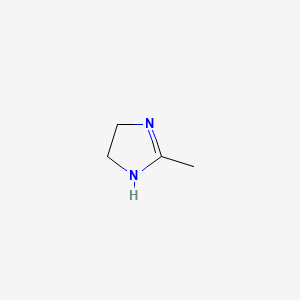

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSLLSXLURJCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060204 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-26-9 | |

| Record name | 2-Methylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Lysidine

Evolutionary Aspects of this compound Biosynthesis

The presence of this compound and the TilS enzyme across bacterial species and in some organelles suggests an evolutionary link to the accurate decoding of the AUA codon. pnas.orgembopress.orgoup.com The evolutionary pressure to differentiate tRNAIle from tRNAMet, both initially having a CAU anticodon, likely led to the development of specific recognition mechanisms in TilS. pnas.orgacs.org

Conservation of TilS Across Bacterial Species

TilS homologs are widely distributed and highly conserved among bacterial species, underscoring the essential nature of this compound for bacterial translation. researchgate.netacs.orgoup.comasm.org The tilS gene is considered essential for viability in many bacteria, such as Escherichia coli and Bacillus subtilis, as its absence impairs the translation of AUA codons and can lead to ribosome stalling. nih.govresearchgate.netacs.orgasm.org

Despite this high level of conservation, TilS enzymes show variations in their structural organization and strategies for substrate recognition across different bacterial species. acs.orgnih.gov For example, Type I TilS enzymes, common in many bacteria, possess two C-terminal domains that contribute to tRNA recognition, including interactions with the acceptor stem. acs.orgtandfonline.comnih.gov In contrast, Type II TilS orthologs lack one of these C-terminal domains (CTD2) and may utilize different recognition mechanisms, potentially relying more on the anticodon stem. pnas.orgacs.orgtandfonline.comnih.gov This variability in domain structure and recognition strategies likely reflects the co-evolutionary history between TilS and tRNAIle in different bacterial lineages. acs.orgnih.gov

Convergent Evolution with Agmatidine (B14122404) Synthesis in Archaea

Both bacteria and archaea face the challenge of accurately decoding the AUA codon, which is distinct from the AUG methionine codon despite a single nucleotide difference tandfonline.comnih.gov. While bacteria utilize this compound (L or k²C) at the wobble position of their AUA-decoding tRNAIle, archaea employ a different modified nucleoside called agmatidine (agm²C or agmatidine) tandfonline.comnih.govwikipedia.org. Agmatidine is a modified cytidine where an agmatine (B1664431) group is attached to the C2 atom of the cytosine base tandfonline.comwikipedia.org.

Despite the similar function of this compound and agmatidine in enabling specific AUA codon recognition and preventing AUG misreading, their biosynthesis is carried out by entirely different enzymes tandfonline.comnih.gov. This compound is synthesized by TilS in bacteria, while agmatidine is synthesized by tRNAIle-agm²C synthetase (TiaS) in archaea tandfonline.com. This suggests that the analogous decoding systems for AUA codons in bacteria and archaea arose through convergent evolution, where similar functional outcomes were achieved through different enzymatic pathways and protein families after the evolutionary split between these domains of life tandfonline.comnih.govpnas.orgnih.gov.

The chemical structures of this compound and agmatidine share similarities, with both involving a modified cytidine base linked to an amino-containing group at the C2 position tandfonline.compnas.org. However, the enzymatic mechanisms differ. TilS catalyzes this compound formation in a two-step reaction involving adenylation of C34 and subsequent lysine attack tandfonline.comnih.gov. In contrast, TiaS catalyzes agmatidine synthesis through a three-step reaction involving ATP hydrolysis, phosphorylation of C34, and attack by agmatine tandfonline.comnih.gov.

TilS Orthologs in Eukaryotic Organelles (e.g., Plasmodium falciparum apicoplast)

While this compound modification is widespread in bacteria, TilS orthologs have also been identified in eukaryotic organelles, particularly in those of endosymbiotic origin like mitochondria and plastids embopress.orggenesilico.pl. A notable example is the apicoplast of the malaria parasite Plasmodium falciparum embopress.orgembopress.orgnih.govbiorxiv.orgnih.gov.

The Plasmodium falciparum apicoplast has a minimal translation system with a reduced set of tRNAs embopress.orgembopress.orgnih.govbiorxiv.org. Accurate protein synthesis in this organelle heavily relies on post-transcriptional tRNA modifications embopress.orgnih.govbiorxiv.org. Research has identified a TilS ortholog, PfTilS, that is targeted to the P. falciparum apicoplast embopress.orgembopress.orgnih.govbiorxiv.orgnih.gov.

Studies have demonstrated that PfTilS activity is essential for the survival of P. falciparum and the maintenance of the apicoplast embopress.orgembopress.orgnih.govnih.gov. Functional complementation experiments using bacterial TilS have confirmed the lysidinylation activity of PfTilS embopress.orgembopress.orgbiorxiv.org. The this compound modification catalyzed by PfTilS at the wobble position of apicoplast tRNACAU is crucial for distinguishing between AUA and AUG codons, ensuring the correct decoding of isoleucine in the apicoplast translation machinery embopress.orgnih.govembopress.orgnih.gov. The AUA codon is notably preferred for isoleucine in proteins encoded by the P. falciparum apicoplast genome embopress.orgbiorxiv.org. The presence and essentiality of this compound modification in the P. falciparum apicoplast highlight its conserved role in translation fidelity across different domains of life and organelles embopress.orgembopress.org.

This compound Modification in Plants (e.g., A. thaliana)

Research indicates the presence of this compound modifications in plants, including Arabidopsis thaliana embopress.orgbiorxiv.org. Specifically, studies investigating post-transcriptional modifications in Arabidopsis thaliana chloroplast tRNAs have suggested the presence of a modification at the wobble position (C34) of tRNAIle(CAU) biorxiv.org.

While the presence of this compound modification in A. thaliana has been identified embopress.org, the specific TilS enzymes responsible for this modification in eukaryotic organelles, including those in plants, have remained less characterized compared to their bacterial counterparts embopress.orgbiorxiv.org. Although TilS orthologs have been suggested to exist in chloroplast genomes or plant nuclear genomes with predicted chloroplast localization, experimental validation and detailed characterization of these enzymes in eukaryotic organelles are ongoing embopress.org.

Recent studies have further explored the RNA modification landscape in Arabidopsis chloroplast tRNAs, revealing similarities to bacterial systems in modification patterns at certain positions biorxiv.org. While earlier research suggested this compound as the likely modification in chloroplast tRNA-IleCAU, more recent findings comparing misincorporation signatures between E. coli and Arabidopsis chloroplasts at C34 in tRNA-IleCAU suggest the possibility of a modification that differs from this compound biorxiv.org. However, the identification of this compound modifications in A. thaliana indicates the presence of the necessary enzymatic machinery, likely including TilS orthologs, responsible for this crucial tRNA modification in plant systems embopress.orguniprot.org.

Molecular Mechanisms of Lysidine Function in Translation

Codon Recognition and Decoding

Accurate protein synthesis relies on the precise pairing of tRNA anticodons with mRNA codons within the ribosome. embopress.orgbiorxiv.orgoup.comesrf.fr Lysidine at the wobble position of tRNA(Ile) is crucial for ensuring the correct decoding of specific codons and preventing misreading. embopress.orgpnas.orgnih.govresearchgate.netnih.govgenesilico.plebi.ac.ukresearchgate.netebi.ac.uknih.gov

Wobble Position Modification at C34 of tRNA(Ile)

In most bacteria, the isoleucine-specific tRNA (tRNA(Ile)) that decodes the AUA codon has a CAU anticodon in its unmodified form. embopress.orgpnas.orgnih.govnih.govgenesilico.pl The wobble position is the first position of the anticodon (position 34). wikipedia.orgpnas.orgbiorxiv.orgoup.comesrf.froup.com Post-transcriptional modification of the cytidine (B196190) at this C34 position to this compound (L34) is catalyzed by the enzyme tRNA-isoleucine this compound synthetase (TilS). embopress.orgpnas.orgnih.govnih.govgenesilico.plresearchgate.netnih.govoup.comacs.org This modification is essential for the proper function of this tRNA. embopress.orgpnas.orgnih.govgenesilico.plbiorxiv.org

Specificity for AUA Codon Decoding

The modification of C34 to this compound in tRNA(Ile) changes its codon specificity. embopress.orgpnas.orgnih.govnih.govgenesilico.pl The resulting tRNA with an LAU anticodon specifically recognizes and decodes the AUA codon as isoleucine. embopress.orgpnas.orgnih.govresearchgate.netnih.govgenesilico.plresearchgate.netebi.ac.uknih.govoup.comoup.com This is in contrast to the unmodified tRNA(Ile) with a CAU anticodon, which would typically recognize the AUG codon. embopress.orgpnas.orgnih.govnih.govgenesilico.pl The this compound modification is therefore key to ensuring that AUA is correctly translated as isoleucine. embopress.orgpnas.orgnih.govresearchgate.netnih.govgenesilico.plresearchgate.netebi.ac.uknih.govoup.comoup.com

Prevention of AUG Codon Misreading

A critical function of this compound is to prevent the misreading of the AUG codon as isoleucine. embopress.orgnih.govresearchgate.netgenesilico.plebi.ac.ukoup.comwikipedia.orgresearchgate.netnih.govresearchgate.net The AUG codon universally codes for methionine and also serves as the start codon for translation. pnas.orgoup.comoup.com Without the this compound modification, the tRNA(Ile) with a CAU anticodon could potentially interact with the AUG codon, leading to the incorporation of isoleucine instead of methionine. embopress.orgpnas.orgnih.govnih.govgenesilico.pl The presence of L34 in tRNA(Ile) effectively restricts its interaction with the AUG codon, thus maintaining translational fidelity. embopress.orgnih.govresearchgate.netgenesilico.plebi.ac.uknih.govoup.comwikipedia.orgresearchgate.netnih.govresearchgate.net This "wobble avoidance" strategy is crucial for accurate protein synthesis in bacteria and archaea. researchgate.netebi.ac.ukoup.com

Base Pairing Geometry and Interactions with mRNA

The specific decoding properties of this compound are attributed to its unique base pairing geometry and interactions within the ribosomal decoding center. nih.govesrf.froup.comnih.gov

This compound at the wobble position (L34) forms a specific base pair with adenosine (B11128) (A) at the third position of the AUA codon (A3). nih.govebi.ac.ukesrf.froup.comnih.gov Structural studies, including cryo-electron microscopy, have revealed that this interaction involves a unique, non-Watson-Crick geometry. researchgate.netebi.ac.ukresearchgate.netnih.govesrf.frresearchgate.netu-tokyo.ac.jpnih.govnih.gov While theoretically capable of forming two hydrogen bonds, the L34-A3 pair in the ribosome typically forms a single hydrogen bond between the exocyclic amine of L34 and the N1 of A3. researchgate.netnih.govnih.gov This non-standard geometry is influenced by the presence of the extended lysine (B10760008) side chain of this compound. researchgate.netresearchgate.netesrf.frnih.gov

Beyond the direct base pairing with the wobble nucleotide, the this compound modification also engages in interactions with residues 3'-adjacent to the AUA codon on the mRNA. esrf.frnih.gov The extended side chain of this compound at C34 extends towards the 3' direction of the mRNA. researchgate.netresearchgate.netu-tokyo.ac.jpnih.gov The polar terminus of the this compound side chain can form hydrogen bonds with the 2'-OH group of the nucleotide immediately following the AUA codon (the fourth mRNA residue). researchgate.netresearchgate.netu-tokyo.ac.jpnih.gov These additional interactions are thought to contribute to the stability of the codon-anticodon interaction and facilitate the accurate decoding of the AUA codon. researchgate.netresearchgate.netesrf.fru-tokyo.ac.jpnih.govnih.gov Furthermore, the steric bulk of the this compound side chain plays a role in preventing interactions with guanine (B1146940) at the wobble position, thereby excluding the AUG codon. ebi.ac.ukresearchgate.netesrf.frnih.gov

Here is a summary of key interactions:

| Interaction Type | Residues Involved | Description | References |

| Wobble Base Pairing | This compound (L34) and Adenosine (A3) | Forms a specific, non-Watson-Crick geometry, typically one hydrogen bond. | researchgate.netnih.govebi.ac.ukresearchgate.netebi.ac.uknih.govesrf.froup.comnih.govresearchgate.netu-tokyo.ac.jpnih.govnih.gov |

| Interaction with adjacent mRNA | This compound side chain and 3'-adjacent mRNA nucleotide | Polar terminus forms hydrogen bonds with the 2'-OH of the fourth mRNA residue. | researchgate.netresearchgate.netesrf.fru-tokyo.ac.jpnih.gov |

| Steric Hindrance | This compound side chain and Guanine (G3) | Prevents canonical base pairing with AUG codon. | ebi.ac.ukresearchgate.netesrf.frnih.gov |

This compound-Adenosine Pairing

Aminoacylation Specificity of tRNA(Ile)

The presence of this compound at the wobble position of tRNAIle fundamentally alters its recognition by aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to the tRNA.

Unmodified tRNAIle with a CAU anticodon can be misrecognized and aminoacylated with methionine by methionyl-tRNA synthetase (MetRS). oup.comresearchgate.netpnas.orgpnas.org However, the post-transcriptional modification of cytidine 34 (C34) to this compound converts the aminoacylation specificity of this tRNA from MetRS to isoleucyl-tRNA synthetase (IleRS). nih.govoup.comresearchgate.netpnas.orgpnas.orgnih.govresearchgate.netresearchgate.netoup.com This modification is critical to prevent the misincorporation of methionine at isoleucine codons. researchgate.net

This compound serves as an essential identity determinant for the proper recognition and aminoacylation of tRNAIle by IleRS. nih.govnih.govharvard.edu Research has demonstrated that the this compound modification is both necessary and sufficient to convert tRNAIle into a substrate for IleRS. nih.govnih.gov Studies exploring the catalytic flexibility of TilS have shown that even modifications incorporating lysine analogs at the wobble position can effectively create positive determinants for IleRS recognition, although the efficiency may vary depending on the specific enzyme source. nih.govnih.gov

Shift from Methionyl-tRNA Synthetase to Isoleucyl-tRNA Synthetase Recognition

Ribosomal Interactions and Translational Fidelity

Beyond its role in aminoacylation specificity, this compound significantly influences how tRNAIle interacts with mRNA codons within the ribosome, thereby contributing to translational fidelity.

The accurate decoding of the AUA codon as isoleucine is dependent on the presence of this compound. In the absence of the enzyme responsible for this compound formation (TilS), impaired isoleucine decoding occurs, which can lead to dysfunctional protein translation and potentially cause ribosomes to stall at AUA codons. biorxiv.orgnih.govresearchgate.net this compound ensures the precise recognition of the AUA codon, preventing translational errors. nih.govembopress.org

Cryo-electron microscopy (cryo-EM) has provided detailed structural insights into how this compound-modified tRNAIle interacts with the ribosome during the decoding process, specifically its ability to decipher AUA while avoiding the near-cognate AUG codon. nih.govpdbj.orgresearchgate.netnih.govu-tokyo.ac.jpnih.gov These structural analyses reveal that this compound at the wobble position promotes the formation of an unusual Hoogsteen purine-pyrimidine geometry at the third position of the codon when interacting with AUA. nih.govpdbj.orgnih.gov This unique interaction geometry is crucial for weakening interactions with the mRNA at the AUG codon, thereby destabilizing the complex and ensuring specific decoding of AUA over AUG. nih.govnih.gov The side chain of the this compound modification extends towards the 3' direction of the mRNA and can form hydrogen bonds with the 2'-OH group of the nucleotide immediately following the AUA codon, further facilitating accurate decoding. researchgate.netnih.govu-tokyo.ac.jpresearchgate.net

Biological and Physiological Significance of Lysidine

Essentiality of Lysidine in Bacterial Viability

This compound plays a critical role in the viability of most bacteria. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orguniprot.orgnih.govembopress.orgresearchgate.netmalariaworld.org The enzyme responsible for the formation of this compound is tRNA isoleucine this compound synthetase (TilS). embopress.orgbiorxiv.orgnih.govresearchgate.net TilS catalyzes the modification of the wobble base (C34) in tRNAIleCAU to this compound (L34). embopress.orgbiorxiv.orgnih.govnih.gov This modification is essential for the tRNA to be correctly recognized by isoleucyl-tRNA synthetase and to accurately decode the AUA codon as isoleucine. asm.orgnih.govnih.govresearchgate.netresearchgate.netoup.com In the absence of this compound, the unmodified tRNAIleCAU would likely be mischarged with methionine and misread AUG codons as isoleucine, leading to widespread errors in protein synthesis that are detrimental to the cell. nih.govresearchgate.netoup.com The essentiality of the tilS gene in organisms like Escherichia coli underscores the vital nature of this compound modification for bacterial life. uniprot.orgoup.com

Adaptation to Environmental Stress and Fitness

Mutations affecting this compound production can influence bacterial adaptation and fitness, particularly under specific environmental conditions. asm.orgresearchgate.net Research has shown that mutations in the tilS gene can arise in bacteria subjected to experimental evolution under nutrient-depleted conditions. asm.orgnih.gov

Mutations in tilS and Their Effects on this compound Production and Fitness

Studies on Burkholderia cenocepacia have identified mutations in the tilS gene that confer a fitness advantage in certain environments. asm.orgresearchgate.netresearchgate.net These mutations, including a single nucleotide polymorphism resulting in a P421L substitution in BcTilS, lead to decreased in vitro and in vivo lysidinylation activity, resulting in reduced cellular this compound levels. asm.orgnih.govbiorxiv.org Despite the impaired this compound production, these mutants exhibit improved fitness, characterized by a reduced lag phase prior to exponential growth, particularly in minimal media lacking certain amino acids like lysine (B10760008) or aspartate. asm.orgresearchgate.netresearchgate.net

Data from experiments with B. cenocepacia in galactose minimal medium (GMM) demonstrate this effect. asm.orgresearchgate.netresearchgate.net

| Genotype | Medium | Lag Phase Duration (h) | Area Under the Curve (AUC) |

| Wild Type | GMM | ~3.5 | Lower |

| tilS mutants | GMM | Reduced | Higher |

| tRNAIle2 mutants | GMM | Reduced | Higher |

| Wild Type + Lysine | GMM | Reduced | Higher |

This suggests that while this compound is generally essential, reducing its production through tilS mutations can be beneficial under specific nutrient limitations, possibly by altering metabolic flux or reducing the demand for lysine, a substrate for TilS. asm.orgresearchgate.net

Role as a Potential Metabolic Sensor

The modification state of tRNAIle2, influenced by this compound levels, has been proposed to act as a potential metabolic sensor. asm.orgbiorxiv.org tRNAs are increasingly recognized for their roles in linking decoding functions with biosynthetic processes. asm.orgbiorxiv.org While the exact mechanisms are still being explored, the altered translational efficiency or accuracy resulting from reduced this compound levels in tilS mutants could potentially signal changes in the metabolic state of the cell, leading to adaptive responses that enhance fitness in challenging environments. asm.orgbiorxiv.org

Implications in Eukaryotic Organelles

While this compound is primarily associated with bacteria, recent research has revealed its presence and importance in the organelles of certain eukaryotes, particularly the apicoplast of the malaria parasite Plasmodium falciparum. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govembopress.orgresearchgate.netmalariaworld.org

Apicoplast of Plasmodium falciparum

The apicoplast is a non-photosynthetic plastid found in apicomplexan parasites like P. falciparum. It is a vital organelle involved in essential metabolic pathways. researchgate.net The apicoplast has its own minimal genome and translational machinery, which includes a limited set of tRNAs. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govembopress.orgresearchgate.netmalariaworld.org

Essentiality for Parasite Survival and Apicoplast Function

This compound modification is essential for the function of the minimal translation system within the P. falciparum apicoplast and, consequently, for the survival of the parasite. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govembopress.orgresearchgate.netmalariaworld.org P. falciparum possesses a nuclear-encoded TilS ortholog (PfTilS) that is targeted to the apicoplast. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgembopress.orgresearchgate.netmalariaworld.org This PfTilS enzyme catalyzes the lysidinylation of tRNAIleCAU within the apicoplast, enabling the correct decoding of AUA codons, which are frequently used in apicoplast-encoded proteins. biorxiv.orgnih.govnih.gov

Research has definitively shown that PfTilS activity is essential for both apicoplast maintenance and parasite viability. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgembopress.orgresearchgate.netmalariaworld.org Functional complementation studies using bacterial TilS have confirmed that the essentiality is directly linked to the this compound synthesis activity. embopress.orgbiorxiv.orgnih.govbiorxiv.org Disruption of this compound formation in the apicoplast leads to impaired protein translation, likely due to the misdecoding of AUA codons, which in turn disrupts apicoplast function and ultimately results in parasite death. biorxiv.orgnih.gov

The absence of this compound in humans, coupled with its essentiality in the P. falciparum apicoplast, highlights PfTilS as a potential target for the development of new antimalarial drugs. embopress.orgbiorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgembopress.orgresearchgate.netmalariaworld.org

Potential as an Antimalarial Drug Target

Research indicates that the enzyme responsible for this compound formation, tRNA isoleucine this compound synthetase (TilS), is essential for the survival of the malaria parasite Plasmodium falciparum. biorxiv.orgbiorxiv.orgnih.gov P. falciparum contains a minimal translation system in its apicoplast organelle, which relies heavily on post-transcriptional tRNA modifications like lysidinylation for efficient protein synthesis. nih.govbiorxiv.orgbiorxiv.org

Studies have identified a TilS ortholog (PfTilS) in the apicoplast of P. falciparum. biorxiv.orgbiorxiv.orgnih.gov The lysidinylation activity of PfTilS has been shown to be critical for parasite survival and the maintenance of the apicoplast. nih.govbiorxiv.orgbiorxiv.orgnih.gov Disrupting PfTilS activity leads to dysfunctional protein translation within the apicoplast, likely due to impaired isoleucine decoding caused by the absence of the this compound modification. nih.gov This disruption ultimately results in parasite death. nih.gov

The essential nature of PfTilS and its role in a vital pathway for parasite survival highlight its potential as a target for the development of new antimalarial drugs. biorxiv.orgbiorxiv.orgnih.govresearchgate.net Inhibiting PfTilS could selectively disrupt protein synthesis in the malaria parasite without affecting the human host, which lacks this modification pathway. biorxiv.orgbiorxiv.orgnih.gov

Absence in Humans and its Biological Implications

A key biological implication of this compound is its absence in humans. biorxiv.orgbiorxiv.orgnih.gov Eukaryotes, including humans, utilize different mechanisms for decoding the AUA isoleucine codon. Instead of this compound, human tRNAs may employ inosine (B1671953) or a modified uridine (B1682114) at the wobble position to achieve the correct codon recognition. nih.govresearchgate.net

The lack of this compound and the corresponding TilS enzyme in humans presents a significant opportunity for targeted therapeutic intervention against pathogens that do utilize this modification, such as Plasmodium falciparum and many bacteria. biorxiv.orgbiorxiv.orgnih.govnih.gov Drugs designed to specifically inhibit TilS would likely exhibit selective toxicity towards these pathogens, minimizing off-target effects in human cells. This host-셀프 discrimination is a desirable characteristic for antimicrobial and antiparasitic agents.

The distinct translational machinery and tRNA modification pathways between humans and certain pathogens, exemplified by the presence of this compound and TilS in the latter but not the former, underscore fundamental differences in their molecular biology. These differences can be exploited for the development of selective inhibitors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10798 nih.gov |

| This compound (as a nucleoside derivative in tRNA) | 44124149 wikipedia.org |

| L-lysine | 5962 |

| Adenosine (B11128) triphosphate (ATP) | 5957 |

| Adenosine monophosphate (AMP) | 6021 |

| Diphosphate | 1089 |

| Cytidine (B196190) (in tRNA at position 34) | 5973 |

This compound is a modified nucleoside primarily found in transfer RNA (tRNA), playing a critical role in the accurate decoding of the genetic code during protein synthesis. wikipedia.orgbiorxiv.orgbiorxiv.org It is a derivative of cytidine, specifically modified at the wobble position (position 34) of certain tRNAs, where the carbonyl group is replaced by the amino acid lysine. wikipedia.orgnih.gov This unique modification, also referred to as L or k²C, is crucial for the proper recognition of mRNA codons, particularly in distinguishing between isoleucine (AUA) and methionine (AUG) codons. nih.govbiorxiv.orgbiorxiv.org

The core biological significance of this compound lies in its function within the translational machinery. By altering the chemical structure of the wobble base in tRNA, this compound precisely modulates the base-pairing interactions with the mRNA codon. This ensures that the correct amino acid is incorporated into the growing polypeptide chain, maintaining the fidelity of protein synthesis. nih.govbiorxiv.orgbiorxiv.org

Research Methodologies and Techniques

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental tools for studying the activity of TilS and the functional consequences of lysidine modification on tRNA. pnas.orgpdbj.orgnih.govpnas.orgnih.govpdbj.orgresearchgate.net These assays allow researchers to measure enzyme kinetics, identify substrates and inhibitors, and assess the aminoacylation specificity of tRNA.

In Vitro this compound Formation Assays

In vitro this compound formation assays are used to directly measure the catalytic activity of TilS. These assays typically involve incubating purified TilS enzyme with its substrates: tRNAIle2 transcript, ATP, and L-lysine. pnas.orgnih.govpnas.orgnih.govpdbj.org The formation of this compound can be monitored by incorporating a radioactive label from the lysine (B10760008) substrate into the tRNA. nih.gov

A standard TilS enzymatic assay can be performed in a reaction buffer containing Tris·HCl, MgCl₂, KCl, and DTT, with specific concentrations of ATP, tRNAIle2 transcript, and L-lysine. pnas.org The reaction is incubated at a suitable temperature, such as 60°C for Aquifex aeolicus TilS. pnas.org To calculate kinetic parameters, the concentrations of two substrates are fixed while the concentration of the third is varied. pnas.org

Variations of this assay include using a filter-pad binding assay to monitor catalytic activity. acs.org Another simplified procedure amenable to high-throughput screening utilizes scintillation proximity assay (SPA) technology, which allows for the detection of radioactive lysine incorporation into tRNA captured on beads. nih.gov

Studies using these assays have shown that TilS specifically modifies tRNAIle2, and mutations in the tRNA can affect this compound formation efficiency. pnas.org For instance, mutations in the acceptor stem of tRNAIle2 have been shown to be critical for lysidinylation activity. acs.org

Aminoacylation Assays

Aminoacylation assays are used to determine the ability of a tRNA molecule to be charged with its cognate amino acid by an aminoacyl-tRNA synthetase (aaRS). nih.govpdbj.orgpnas.org These assays are crucial for demonstrating the dual specificity switch conferred by this compound modification on tRNAIle2. oup.com

In these assays, tRNA is incubated with the relevant aminoacyl-tRNA synthetase (either isoleucyl-tRNA synthetase (IleRS) or methionyl-tRNA synthetase (MetRS)), ATP, and a radioactive amino acid (either isoleucine or methionine). oup.comnih.gov The amount of radioactive amino acid incorporated into the tRNA is then measured. oup.comnih.gov

Research has shown that unmodified tRNAIle2 with C34 is aminoacylated by MetRS with methionine and reads the AUG codon. pnas.orgoup.com However, once C34 is modified to this compound, the mature tRNAIle2 is aminoacylated by IleRS with isoleucine and reads the AUA codon. pnas.orgoup.com This conversion of aminoacylation specificity is a key function of this compound. pnas.orgnih.gov

Aminoacylation assays for IleRS and MetRS activities can be performed in a reaction mix containing appropriate buffer, Mg(OAc)₂, KCl, TCEP, bovine serum albumin, modified or unmodified tRNA, ATP, and the radioactive amino acid. nih.gov

High-Throughput Screening for TilS Inhibitors

High-throughput screening (HTS) is a method used to quickly test a large number of compounds for their ability to inhibit a specific enzyme, such as TilS. pnas.orgresearchgate.netnih.gov Given that TilS is essential for bacterial viability, identifying TilS inhibitors is of interest for developing new antimicrobial agents. researchgate.netresearchgate.net

A novel ultrahigh-throughput, fluorescence anisotropy-based assay has been developed to screen for compounds that compete with ATP for binding to Escherichia coli TilS. researchgate.netnih.gov This assay allows for the rapid identification of potential TilS inhibitors from large compound libraries. researchgate.netnih.gov

To eliminate false positives and measure inhibitor potencies, a scintillation proximity assay (SPA) for the incorporation of lysine into tRNAIle2 can be used as a counter-assay. researchgate.netnih.gov This helps confirm that the identified compounds are true inhibitors of the this compound formation reaction. researchgate.netnih.gov ATP-competitive binding of inhibitors can be further confirmed by techniques such as one-dimensional ligand-observe nuclear magnetic resonance. nih.gov

HTS campaigns have successfully identified low micromolar inhibitors of TilS. nih.gov Preliminary structure-activity relationships for some inhibitor series have also been explored. nih.gov

Structural Biology Approaches

Structural biology techniques provide detailed three-dimensional information about the molecules involved in this compound formation and function, revealing insights into their interactions and mechanisms. pnas.orgresearchgate.netpdbj.orgnih.govpdbj.orgacs.orgpnas.orgwikipedia.orgwikipedia.org

X-ray Crystallography of TilS-tRNA Complexes

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins and nucleic acids, including complexes of TilS bound to tRNA. pnas.orgpdbj.orgnih.govpdbj.orgpnas.orgwikipedia.org These structures provide crucial information about how TilS recognizes its tRNA substrate and catalyzes the this compound modification. pnas.orgresearchgate.netpdbj.org

Crystal structures of TilS from various bacteria, such as Aquifex aeolicus and Geobacillus kaustophilus, have been determined, both in isolation and in complex with tRNA or substrates like ATP and L-lysine. pnas.orgpdbj.orgnih.gov The crystal structure of A. aeolicus TilS complexed with ATP, Mg²⁺, and L-lysine, for example, revealed the initial binding modes of these substrates in the active site. nih.gov

The crystal structure of the G. kaustophilus TilS complexed with tRNA has revealed how TilS specifically recognizes the entire L-shape structure of pre-tRNAIle2 through extensive interactions and domain movements. pdbj.orgresearchgate.net These structural studies demonstrate how TilS achieves high specificity for its substrate and prevents the recognition of tRNAIle2 by MetRS. pdbj.orgresearchgate.net

These structures have shown that TilS contains additional domains beyond the N-terminal active site, which contribute to catalysis and substrate recognition. acs.orgresearchgate.net Superposition of TilS structures with other tRNA modification enzymes, like TtuA, has also provided insights into potential catalytic mechanisms. pnas.org

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-tRNA Complexes

Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the high-resolution structures of biological macromolecules and complexes, including ribosomes with bound tRNA. researchgate.netacs.org Cryo-EM studies have been instrumental in understanding how tRNAIle2 with this compound at the wobble position interacts with the mRNA and the ribosome during translation. nih.govpdbj.orgnih.gov

Cryo-EM structures of the bacterial 70S ribosome complexed with elongation factor thermo unstable (EF-Tu) and isoleucine-tRNAIleLAU (tRNAIle2 with this compound) decoding the AUA codon have been reported. nih.govpdbj.org These structures provide molecular details of codon recognition by this compound-modified tRNA on the ribosome. nih.govnih.gov

These studies have shown that this compound at position 34 interacts with the third adenine (B156593) of the AUA codon via a unique geometry. nih.gov The side chain of this compound extends towards the 3' direction of the mRNA and forms hydrogen bonds with the 2'-OH of the residue adjacent to the AUA codon. nih.gov This interaction facilitated by the this compound modification is crucial for the specific decoding of AUA and the avoidance of misreading the AUG codon. nih.govpdbj.org Cryo-EM has revealed that this compound excludes AUG by promoting an unusual base-pairing geometry at the third codon position, which weakens interactions with mRNA and destabilizes the EF-Tu ternary complex. nih.govpdbj.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the role of this compound synthesis and its impact on tRNA function and cellular processes. These methods often involve manipulating the genes responsible for this compound synthesis or the tRNA molecules themselves to observe the resulting phenotypic changes.

Mutagenesis Studies of tilS and tRNA(Ile)

Mutagenesis studies are widely used to investigate the importance of specific genes and nucleotides in biological processes. In the context of this compound, mutagenesis of the tilS gene or the tRNA(Ile) gene provides insights into the enzyme's function and the tRNA's recognition by TilS and other cellular machinery.

Mutations in the tilS gene, which encodes tRNA(Ile)-lysidine synthetase, can lead to a reduction or complete absence of this compound modification in tRNA(Ile). genesilico.plasm.org This lack of modification results in the miscoding of AUA codons as methionine instead of isoleucine, highlighting the essential role of this compound in translational fidelity. genesilico.plpnas.org Studies in Escherichia coli and Bacillus cenocepacia have identified mutations in tilS that reduce its catalytic function. genesilico.plasm.org For example, kinetic analyses of E. coli TilS mutants have helped identify conserved amino acid residues crucial for the enzyme's two-step reaction mechanism: adenylation of C34 and the subsequent attack by lysine. genesilico.pl

Mutagenesis of the tRNA(Ile) gene itself, particularly at or near the anticodon region, can also impact this compound formation and tRNA function. Studies have shown that specific nucleotides in the anticodon loop, anticodon stem, and acceptor stem of tRNA(Ile) are recognized by TilS. genesilico.plnih.gov Mutations in these recognition sites can affect the efficiency of lysidinylation. For instance, a mutation in the C29-G41 base pair in the anticodon stem of Aquifex aeolicus tRNA(Ile) abolished this compound-forming activity, indicating its crucial role in recognition by TilS. pnas.org Similarly, mutations at position C20 in A. aeolicus tRNA(Ile) reduced this compound-forming activity, suggesting its importance in distinguishing tRNA(Ile) from tRNA(Met). pnas.org

Research findings from mutagenesis studies demonstrate the critical nature of both the TilS enzyme and specific structural elements within tRNA(Ile) for the accurate synthesis of this compound and the maintenance of translational fidelity.

Functional Complementation Assays

Functional complementation assays are used to determine if a gene product can restore a wild-type phenotype to a mutant organism. These assays are valuable for confirming the function of a gene, such as tilS, in this compound synthesis and related cellular processes.

In the case of this compound research, functional complementation assays typically involve introducing a functional copy of the tilS gene into a bacterial strain that is deficient in tilS or has a mutated version of the gene. wikipedia.orgresearchgate.netwikipedia.org If the introduced gene restores the ability of the organism to synthesize this compound and correctly decode AUA codons, it provides strong evidence that the introduced gene is indeed the functional tilS gene. These assays can also be used to test the activity of mutated tilS genes or tilS genes from different organisms.

For example, if a tilS mutant strain exhibits growth defects or misincorporation of amino acids due to the lack of this compound, introducing a plasmid carrying a wild-type tilS gene should rescue these phenotypes. This restoration of function confirms that the tilS gene product is necessary and sufficient for this compound synthesis and proper translation of AUA codons.

Analytical Chemistry Techniques

Analytical chemistry techniques are essential for the detection, identification, and quantification of this compound and other modified ribonucleosides in RNA. These methods allow researchers to directly measure the presence and levels of this compound under different conditions.

LC-MS Analysis of Modified Ribonucleosides

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing modified ribonucleosides. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of different nucleosides in a complex mixture. nih.govmdpi.comuni-freiburg.dewikipedia.orgnih.gov

To analyze modified ribonucleosides using LC-MS, total RNA is typically extracted from cells or tissues and enzymatically digested into individual nucleosides. mdpi.comnih.gov The resulting nucleoside mixture is then separated by liquid chromatography, and the eluting nucleosides are detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.govspringernature.com

LC-MS analysis has been used to confirm the presence of this compound in tRNA hydrolysates and to assess how its levels change in different genetic backgrounds or under various environmental conditions. asm.orgresearchgate.netmdpi.com This technique is particularly useful for identifying and quantifying low-abundance modified nucleosides like this compound. mdpi.com

HPLC-coupled Mass Spectrometry for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a specific application of LC-MS that offers high resolution and sensitivity for the quantification of modified ribonucleosides, including this compound. uni-freiburg.denih.govspringernature.com

This method involves separating enzymatically digested RNA samples by HPLC, followed by detection and quantification of this compound using a mass spectrometer. nih.gov Techniques such as dynamic multiple reaction monitoring (DMRM) can be employed with LC-MS to specifically target and quantify this compound with high accuracy and sensitivity. nih.gov This allows for the precise measurement of this compound levels in total tRNA or in purified tRNA(Ile) samples.

HPLC-coupled MS is crucial for quantitative studies investigating the efficiency of this compound synthesis, the impact of mutations on this compound levels, or the changes in this compound abundance in response to physiological changes. uni-freiburg.denih.govspringernature.com

Northern Blotting for tRNA Abundance

Northern blotting is a molecular biology technique used to detect specific RNA molecules in a sample and assess their abundance. While not directly measuring this compound modification, Northern blotting is often used in conjunction with other methods to normalize this compound levels to the abundance of the tRNA molecule that carries it, specifically tRNA(Ile). asm.orgresearchgate.netuni-freiburg.denih.govoup.com

In Northern blotting, RNA is separated by gel electrophoresis and then transferred to a membrane. oup.com A labeled probe complementary to the tRNA of interest (e.g., tRNA(Ile)) is then hybridized to the membrane to detect the specific tRNA molecule. asm.orgresearchgate.netnih.gov The intensity of the signal corresponds to the abundance of the tRNA. researchgate.netnih.gov

By comparing the amount of this compound detected by LC-MS or HPLC-MS to the total amount of tRNA(Ile) measured by Northern blotting, researchers can determine the stoichiometry of this compound modification on tRNA(Ile) and assess if changes in this compound levels are due to altered modification efficiency or changes in tRNA abundance. researchgate.netuni-freiburg.de Northern blotting can also sometimes reveal differences in tRNA migration based on modification status, although this is not a direct measure of this compound itself. nih.govresearchgate.net

Here is a summary of research findings related to this compound levels in B. cenocepacia TilS and tRNA(Ile) mutants, as measured by LC-MS and Northern blotting:

| Strain | Cellular this compound Levels (Normalized to WT) | tRNAIle2 Abundance (Percentage of WT) |

| Wild Type (WT) | 100% | 100% |

| TilS Mutants | Decreased | ~100% |

| tRNAIle2 A79G Mutant | ~100% | Decreased |

Note: Data is illustrative based on findings indicating decreased this compound in TilS mutants and decreased tRNA abundance in the tRNA mutant, with normalization being a standard practice. researchgate.netuni-freiburg.de

This table illustrates that mutations in tilS lead to reduced this compound levels while tRNA abundance remains relatively normal, whereas a mutation in tRNA(Ile) can affect tRNA abundance but not necessarily the modification status of the remaining tRNA. researchgate.netuni-freiburg.de

Computational Approaches

Computational approaches play a significant role in understanding the structural and functional aspects of this compound and the enzymes involved in its biosynthesis. These methods complement experimental techniques by providing insights at the atomic and molecular levels, which can be challenging to obtain through experiments alone. researchgate.netmdpi.comspringernature.com Computational studies have been applied to investigate the conformational preferences of modified nucleosides like this compound and their interactions within the tRNA structure and with codons. springernature.comgoogle.co.intandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations have been employed to investigate the influence of this hypermodified nucleoside on codon-anticodon interactions during protein biosynthesis. researchgate.netoup.comnih.gov Studies using MD simulations of the anticodon stem loop (ASL) of tRNAIle have shown how this compound at the wobble position (position 34) interacts with the AUA codon. researchgate.netoup.comnih.gov These simulations revealed that this compound can form hydrogen bonds with adenine at the third codon position, which helps in the recognition of the AUA codon and prevents the misrecognition of the AUG codon. researchgate.netoup.comnih.gov The long lysine side chain of this compound may also form a hydrogen bond with the 2' oxygen atom of the ribose, further stabilizing wobble interactions during codon recognition. oup.com MD simulations can provide molecular-level details about the structural impact of nucleobase modifications on the local tRNA environment. researchgate.net

Docking Studies

Docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as a substrate or inhibitor) to a receptor (such as an enzyme or tRNA). In the study of this compound, docking models have been used to understand the interactions between tRNAIle2, ATP, L-lysine, and the enzyme tRNA-isoleucine this compound synthetase (TilS), which is responsible for this compound formation. researchgate.netpnas.org Docking analysis has helped propose models for how TilS recognizes the C34 of tRNAIle2 and the L-lysine substrate. researchgate.netpnas.org These models suggest specific amino acid residues within the TilS enzyme that are involved in recognizing and binding to the substrates, providing insights into the structural basis of this compound formation. researchgate.netpnas.org Docking studies, often combined with molecular dynamics simulations, are also used in the search for potential inhibitors of enzymes like TilS. dntb.gov.ua

Structure Activity Relationships Sar in Lysidine Research

Lysine (B10760008) Analogs as Substrates and Inhibitors for TilS

Studies investigating the catalytic activity of TilS have explored the interaction of lysine analogs with the enzyme. A series of commercially available lysine analogs were examined for their ability to inhibit TilS activity and to serve as alternative substrates nih.gov. These investigations utilized assays, including those employing tritiated lysine for detection sensitivity nih.gov.

Analysis of these analogs revealed insights into the structural requirements for TilS interaction. For instance, alteration of the amino or carboxyl functionalities on the alpha carbon of lysine generally resulted in compounds that were only very weak inhibitors of the enzyme nih.gov. Conversely, some simple alkyl amines were found to act as alternative substrates for the TilS-mediated modification of tRNAIle2 nih.gov. The incorporation of these alternative amines into modified tRNA products was confirmed through techniques such as gel electrophoresis and mass spectrometry nih.gov. The binding affinity of lysine itself, represented by its Km value, serves as a reference point for evaluating the binding of other compounds tested nih.gov.

While specific inhibition constants (Ki or IC50 values) for a comprehensive panel of lysine analogs against TilS were not available in the provided text snippets, the research indicates that modifications to the lysine structure can significantly impact its interaction with TilS, influencing whether it acts as a substrate, a weak inhibitor, or has minimal effect nih.gov.

Rational Design of TilS Inhibitors

Given that TilS is an essential and highly conserved enzyme in bacteria, it has been identified as a promising target for the development of new antimicrobial agents researchgate.net. The rational design of inhibitors targeting TilS relies on understanding its catalytic mechanism and substrate binding sites.

High-throughput screening assays have been developed to identify compounds that can inhibit TilS activity researchgate.netnih.gov. One such assay, a fluorescence anisotropy-based method, was used to screen for compounds that compete with ATP for binding to TilS from Escherichia coli and Pseudomonas aeruginosa nih.gov. This approach aimed to find ATP-competitive inhibitors nih.gov.

Following the initial screening, a scintillation proximity assay was employed to validate potential inhibitors and measure their potency by assessing the incorporation of lysine into tRNAIle2 nih.gov. This process helped eliminate false positives and confirmed the ATP-competitive binding mode for some identified compounds using techniques like one-dimensional ligand-observe nuclear magnetic resonance researchgate.netnih.gov.

Preliminary structure-activity relationship analysis was conducted for some of the inhibitor series discovered through these high-throughput screening efforts researchgate.netnih.gov. This initial SAR provides a foundation for further rational design efforts aimed at optimizing the potency and specificity of TilS inhibitors as potential antibacterial agents.

Impact of Lysidine and its Analogs on Codon Recognition

The primary function of this compound is to ensure the accurate decoding of the AUA codon as isoleucine and to prevent the misincorporation of methionine at AUA codons nih.govresearchgate.netasm.orgpnas.orgresearchgate.netebi.ac.ukrsc.org. The pre-modified tRNAIle2 has a CAU anticodon, which is the same anticodon found in tRNAMet, the tRNA that decodes the AUG methionine codon pnas.orgresearchgate.net. The this compound modification at the wobble position (C34) is essential for switching the codon recognition specificity from AUG to AUA nih.govasm.orgpnas.orgresearchgate.netebi.ac.uk.

This modification also dictates the amino acid specificity of the tRNA, converting it from being recognized by methionyl-tRNA synthetase (MetRS) to being recognized by isoleucyl-tRNA synthetase (IleRS) nih.govasm.orgpnas.orgnih.govebi.ac.uk. The formation of this compound by TilS is a key mechanism that prevents MetRS from aminoacylating tRNAIle2 with methionine, thereby maintaining translational fidelity genesilico.plnih.gov.

The unique chemical structure of this compound, particularly the presence of the lysine moiety, is critical for its ability to specifically recognize adenosine (B11128) (A) at the third position of the AUA codon while avoiding mispairing with guanosine (B1672433) (G) researchgate.netoup.comresearchgate.net. Molecular dynamics simulations have provided insights into the atomic-level interactions governing this specificity. These studies suggest that a specific tautomeric form of this compound can form hydrogen bonds with the third adenine (B156593) of the AUA codon, facilitating accurate recognition rsc.orgoup.com. Furthermore, the long lysine side chain of this compound may contribute to wobble interactions by interacting with the 2'-oxygen atom of the ribose ring of the third codon base oup.com.

Cryo-electron microscopy studies have visualized the interaction of tRNAIle bearing this compound with the AUA codon on the ribosome. These structures show that this compound interacts with the third adenine of the codon through a unique C-A geometry researchgate.net. This interaction involves a hydrogen bond to the wobble adenine, supplemented by an additional hydrogen bond between the extended side chain of the C34 modification and the 2'-OH group of the nucleotide immediately following the AUA codon researchgate.net.

In archaea, a similar modification called agmatidine (B14122404) (agm2C) is found at the wobble position of tRNAIle and also enables the decoding of the AUA codon researchgate.net. Agmatidine, like this compound, contains a long side chain and promotes AUA decoding using a comparable pattern of hydrogen bonding interactions researchgate.net.

The essential nature of the tilS gene underscores the critical role of this compound modification in bacterial viability and the accurate decoding of the AUA codon researchgate.net.

Synthetic Biology and Engineering Applications

Genetic Code Expansion with Lysidine Analogs

Genetic code expansion involves the artificial modification of the genetic code to incorporate non-standard amino acids into proteins. wikipedia.org This process typically requires an unused codon, a tRNA that recognizes this codon, and a tRNA synthetase that specifically charges this tRNA with the non-standard amino acid. wikipedia.org

While this compound itself is a naturally occurring modified nucleoside crucial for decoding a standard amino acid (isoleucine), the understanding of its synthesis by TilS and its specific codon recognition properties provides a basis for exploring the use of this compound analogs or engineered TilS enzymes in genetic code expansion efforts. The precise interaction between this compound at the wobble position and the AUA codon offers a model for designing new codon-anticodon pairs for the incorporation of unnatural amino acids. researchgate.net

Research into modifying tRNA anticodons, including those involving this compound, is essential for engineering tRNAs to read non-sense or quadruplet codons for site-specific delivery of non-canonical amino acids during protein synthesis. frontiersin.org The modification pattern at the wobble position, such as the presence of this compound, controls and regulates codon-anticodon wobble pairing, which is a key consideration in engineering tRNAs for expanded genetic codes. frontiersin.org

Engineering Translational Machinery for Specific Codon Decoding

Engineering the translational machinery to decode specific codons differently is a core aspect of synthetic biology. This compound plays a critical role in the natural decoding of the AUA codon, providing a clear example of how a specific tRNA modification can dictate codon specificity and amino acid assignment. nih.govresearchgate.netembopress.org

The enzyme TilS, which catalyzes this compound formation, is a key component in this process. Studies on the structural basis for translational fidelity ensured by TilS have revealed how this enzyme specifically recognizes and modifies tRNAIle, preventing errors in translation. researchgate.net Understanding the interaction between TilS and its tRNA substrate, including the recognition of specific elements in the tRNA structure, is crucial for engineering this system. researchgate.net

Efforts to engineer the genetic code can involve redefining rarely used sense codons, such as AUA, for the incorporation of unnatural amino acids. researchgate.net This requires adapting the translational machinery, including the tRNAs and aminoacyl-tRNA synthetases involved. researchgate.net The natural system involving this compound and tRNAIle serves as a valuable case study for engineering similar specific decoding events. The absence of this compound modifications in humans, while present and essential in bacteria, highlights a potential avenue for targeting bacterial translation in biotechnological or therapeutic applications. nih.govembopress.orgbiorxiv.org

Development of Modified tRNA for Biotechnological Applications

The development of modified tRNAs is a significant area within synthetic biology and biotechnology. This compound is a prime example of a crucial tRNA modification that enables accurate and efficient translation. nih.govmdpi.com The study of this compound and its synthesis by TilS provides insights into how tRNA modifications can be engineered or utilized for various applications.

Engineered and synthetic tRNAs, including those with modified nucleotides, are essential components of orthogonal translation systems designed to incorporate non-canonical or unnatural amino acids into proteins. frontiersin.org The knowledge gained from studying natural modifications like this compound informs the design and creation of these modified tRNAs.

For instance, researchers have explored the possibility of engineering TilS to lysidinylate additional tRNAs so that they only base pair with adenosine (B11128), potentially expanding the decoding capabilities of the translational machinery. researchgate.net Furthermore, understanding how this compound contributes to precise codon recognition can aid in developing modified tRNAs for correcting genetic defects caused by premature stop codons through nonsense suppression strategies. frontiersin.org